![molecular formula C30H54ClN3O6 B026259 Aliskiren hydrochloride CAS No. 173399-03-6](/img/structure/B26259.png)
Aliskiren hydrochloride
Descripción general
Descripción
Synthesis Analysis
Aliskiren hydrochloride's synthesis involves a highly stereocontrolled approach starting from a common "isopropyl chiron." The process includes a ring-closing metathesis (RCM) reaction to produce a nine-membered unsaturated lactone, a stereoselective catalytic Du Bois aziridination, and a regio- and diastereoselective aziridine ring-opening to a vicinal amino alcohol (Hanessian, Guesné, & Chénard, 2010). Additional methods include iridium-catalyzed asymmetric hydrogenation and Julia-Kocienski reaction for combining fragments towards the final compound (Peters, Liu, Margarita, & Andersson, 2015).
Molecular Structure Analysis
The design of this compound was achieved through a combination of molecular modeling and crystallographic structure analysis. This strategy allowed for the development of a compound that, unlike peptide-like renin inhibitors, lacks an extended peptide-like backbone, which contributes to its improved pharmacokinetic properties. Aliskiren's molecular structure is specifically designed to link to active renin, inhibiting the critical step of angiotensinogen conversion to angiotensin I (Wood et al., 2003).
Chemical Reactions and Properties
This compound's chemical stability and reactions have been extensively studied. It demonstrates stability under various conditions, with a focus on its inhibitory action on renin being central to its efficacy in lowering blood pressure. The molecule's interaction with renin is highly specific, making it an effective inhibitor of the RAAS pathway.
Physical Properties Analysis
This compound has a moderate binding to plasma proteins (47-51%), which is independent of the concentration. It is rapidly absorbed after oral administration, with maximum plasma concentrations reached within 1-3 hours. Its absolute bioavailability is approximately 2.6% (Vaidyanathan et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound include its significant potency in vitro against human renin, with a concentration producing 50% inhibition of renin activity of 0.6 nmol/L. Aliskiren is eliminated primarily through the hepatobiliary route as unchanged drug, indicating low exposure to metabolites. Approximately 80% of the drug in the plasma following oral administration is unchanged, highlighting its chemical stability and effective inhibition of the RAAS pathway (Vaidyanathan et al., 2008).
Aplicaciones Científicas De Investigación
Tratamiento de la hipertensión
El clorhidrato de aliskiren es un nuevo agente terapéutico para la hipertensión . La presión arterial alta es un factor de riesgo importante para las complicaciones cardiovasculares y renales . Aliskiren es el primer inhibidor directo de la renina (DRI) que ha sido aprobado por la FDA de EE. UU. . Controla el paso limitante de la velocidad en la cascada del sistema renina-angiotensina-aldosterona (RAAS), lo que lo convierte en un objetivo favorable para la supresión del RAAS .
Terapia combinada
Aliskiren se puede usar en combinación con otros medicamentos para una mejor eficacia . El programa de desarrollo ha establecido que, a las dosis autorizadas de 150 mg y 300 mg, Aliskiren es eficaz tanto en monoterapia como en combinación con medicamentos de otras clases principales .
Modulación del RAAS
Aliskiren juega un papel importante en la modulación del RAAS . La renina controla el paso limitante de la velocidad en la conversión de angiotensinógeno a angiotensina I, por lo que evita la formación de angiotensina II en la cascada del RAAS . Por lo tanto, la renina es el principal determinante de la actividad del RAAS , y el control del RAAS es un objetivo imperativo de la prevención del daño a los órganos terminales
Mecanismo De Acción
Target of Action
Aliskiren hydrochloride primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Action Environment
The efficacy and stability of Aliskiren can be influenced by various environmental factors. For instance, food intake reduces the mean maximum serum concentration (C max) by 81–85% and the area under the curve (AUC) by 62–71% . Furthermore, Aliskiren is a substrate for P-glycoprotein, which contributes to its relatively low bioavailability . Environmental matrices have evidenced the environmental occurrence of Aliskiren and two transformation products in surface waters (river and seawater), fresh water, sediments and biota .
Safety and Hazards
Aliskiren may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; kidney problems–swelling, urinating less, feeling tired or short of breath; or high blood potassium–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement . Common side effects of aliskiren may include diarrhea .
Direcciones Futuras
Despite superior BP-reducing effect, aliskiren is not recommended as first-line treatment in hypertensive patients as it does not reduce mortality and major cardiovascular outcomes . Dual renin–angiotensin–aldosterone system inhibition with aliskiren should be avoided in diabetic patients, while the use of aliskiren monotherapy remains to be investigated .
Propiedades
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-NATPOTRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049045 | |
Record name | Aliskiren hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173399-03-6 | |
Record name | Aliskiren hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aliskiren hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALISKIREN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.